molecular formula C5H3ClN2O2S2 B3236341 Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride CAS No. 1367929-96-1

Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Cat. No. B3236341
CAS RN: 1367929-96-1
M. Wt: 222.7 g/mol
InChI Key: WRZNUENRKLITPX-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 1367929-96-1 . It has a molecular weight of 222.68 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles has been achieved through a catalyst-free microwave-assisted procedure . This process provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . The transformation occurs under mild transition-metal-free conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C5H3ClN2O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H .


Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles have been synthesized through heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 88–90 °C . Its 1H NMR (400 MHz, CDCl3) is 7.87 (s, 1H), 7.79 (d, J = 7.52 Hz, 2H), 7.60 (d, J = 7.96 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.37–7.32 (m, 3H), 7.24–7.18 (m, 2H); 13C NMR (100 MHz, CDCl3) δ 148.1, 147.7, 133.8, 132.1, 130.3, 128.7, 127.5, 126.2, 125.2, 124.9, 124.4, 112.6, 106.9 .

Mechanism of Action

While the specific mechanism of action for Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is not mentioned in the search results, it’s worth noting that imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of b-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

Safety and Hazards

The safety data sheet indicates that Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride causes burns by all exposure routes . It is a corrosive material and use of gastric lavage or emesis is contraindicated . Ingestion can cause severe swelling, severe damage to the delicate tissue, and danger of perforation .

Future Directions

The synthesis of imidazo[2,1-b][1,3]thiazoles and their derivatives has attracted much attention in recent years due to their pharmaceutical activities and therapeutic potential . The development of new synthetic methods for their preparation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZNUENRKLITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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